molecular formula C10H10BrFO2 B14861494 Ethyl 2-bromo-3-fluoro-6-methylbenzoate

Ethyl 2-bromo-3-fluoro-6-methylbenzoate

Cat. No.: B14861494
M. Wt: 261.09 g/mol
InChI Key: VSGCNAHPXURIDB-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-fluoro-6-methylbenzoate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 6 on the benzene ring are substituted with bromine, fluorine, and methyl groups, respectively. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3-fluoro-6-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-bromo-3-fluoro-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-fluoro-6-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-bromo-3-fluoro-6-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-fluoro-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Ethyl 2-bromo-3-fluoro-6-methylbenzoate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 2-bromo-3-fluoro-6-methylbenzoate

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-6(2)4-5-7(12)9(8)11/h4-5H,3H2,1-2H3

InChI Key

VSGCNAHPXURIDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)F)C

Origin of Product

United States

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